
Morpholine, 4,4'-(1,4-butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4,4’-(1,4-butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis-: is a complex organic compound that features morpholine and pyrimidine rings connected by a butanediyl bridge with thioether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4,4’-(1,4-butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis- typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and 6-methyl-2,4-pyrimidinedione.
Thioether Linkage Formation: The thioether linkages are introduced by reacting the pyrimidine derivatives with a suitable thiol compound under controlled conditions.
Morpholine Attachment: The final step involves the attachment of morpholine groups to the pyrimidine rings via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4,4’-(1,4-butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis- undergoes various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine rings can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Morpholine, 4,4’-(1,4-butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of Morpholine, 4,4’-(1,4-butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thioether linkages and pyrimidine rings play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine, 4-methyl-: A simpler morpholine derivative with different properties and applications.
Thiophene derivatives: Compounds with similar thioether linkages but different ring structures and properties.
Oxirane, 2,2’- [1,4-butanediylbis(oxymethylene)]bis-: A compound with a similar butanediyl bridge but different functional groups.
Uniqueness
Morpholine, 4,4’-(1,4-butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis- is unique due to its combination of morpholine and pyrimidine rings connected by thioether linkages. This structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Propiedades
Número CAS |
123392-13-2 |
|---|---|
Fórmula molecular |
C22H32N6O2S2 |
Peso molecular |
476.7 g/mol |
Nombre IUPAC |
4-[4-methyl-6-[4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)sulfanylbutylsulfanyl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C22H32N6O2S2/c1-17-15-19(25-21(23-17)27-5-9-29-10-6-27)31-13-3-4-14-32-20-16-18(2)24-22(26-20)28-7-11-30-12-8-28/h15-16H,3-14H2,1-2H3 |
Clave InChI |
HLOXHRWGGQTCCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N2CCOCC2)SCCCCSC3=NC(=NC(=C3)C)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


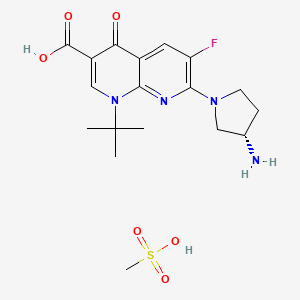

![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate](/img/structure/B12777276.png)
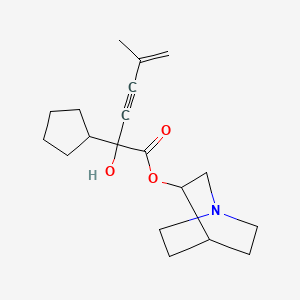


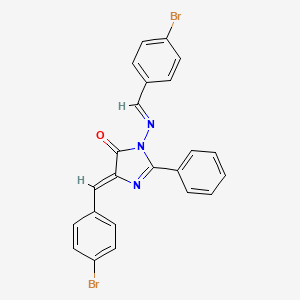
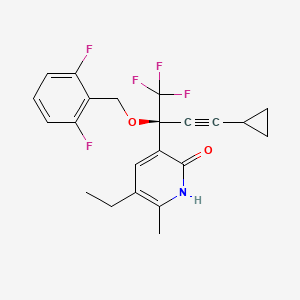

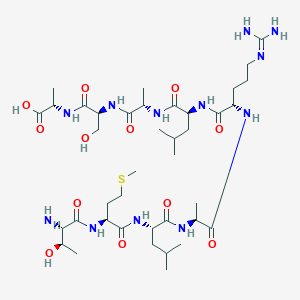
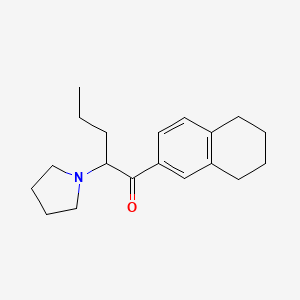
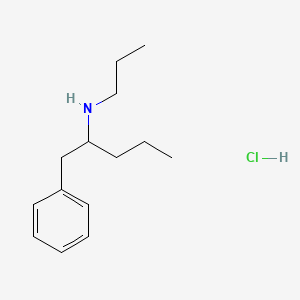
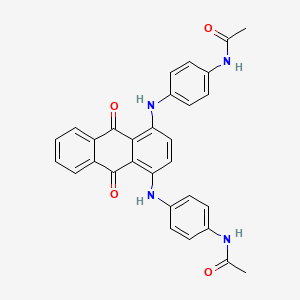
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)
